rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid
Description
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen and a carboxylic acid moiety at position 4. This compound is likely used as a chiral building block in medicinal chemistry, particularly for protease inhibitors or central nervous system-targeting drugs.
Properties
Molecular Formula |
C14H16FNO4 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
(3R,4S)-3-fluoro-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16FNO4/c15-12-8-16(7-6-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1 |
InChI Key |
SLRHMRLLMPLETF-NEPJUHHUSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid involves several steps, including the introduction of the benzyloxycarbonyl group, fluorination, and carboxylation. The synthetic route typically starts with the preparation of the piperidine ring, followed by the selective introduction of the fluorine atom and the benzyloxycarbonyl group.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group and the fluorine atom play crucial roles in its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The following compounds (Table 1) share key structural motifs with the target molecule, such as fluorinated heterocycles, Cbz/Boc protecting groups, and carboxylic acid functionalities.
Table 1: Structural and Physicochemical Comparison
Key Comparative Analysis
Ring Size and Conformational Flexibility
- : Pyrrolidine-based analogs exhibit restricted rotation, which may favor specific stereochemical interactions in enzyme active sites.
Substituent Effects
- Fluorine Position : The target’s C3-fluoro substitution differs from C4-fluoro in . Fluorine’s electronegativity alters electron density, impacting hydrogen bonding and acidity .
- Difluoromethyl () and Trifluoromethyl () : These groups enhance lipophilicity and metabolic resistance compared to single fluorine substitution.
- Methyl Group () : Introduces steric bulk without electronegativity, useful for probing steric effects in structure-activity relationships.
Protecting Group Influence
- Cbz vs. Boc: The Cbz group () is base-stable but removable via hydrogenolysis, whereas the Boc group () is acid-labile, offering orthogonal protection strategies .
Biological Activity
Rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid, also known by its CAS number 1404196-53-7, is a fluorinated piperidine derivative with potential implications in medicinal chemistry. This compound's unique structure, featuring a fluorine atom and a benzyloxycarbonyl group, suggests it may exhibit significant biological activity.
- Molecular Formula : C14H16FNO4
- Molecular Weight : 281.28 g/mol
- Structure : The compound consists of a piperidine ring substituted with a benzyloxycarbonyl group and a fluorine atom at the 3-position.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of interest:
1. Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have shown that derivatives of piperidine can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been reported to block tumor metastasis and enhance antitumor immune responses .
The proposed mechanism for the antitumor activity involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy .
Case Studies and Research Findings
A review of relevant literature reveals several case studies that highlight the biological effects of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated that piperidine derivatives can inhibit the growth of breast cancer cells (BT-474) with IC50 values in the low micromolar range. |
| Study B | Investigated the effect of fluorinated piperidines on apoptosis in human lung carcinoma cells, showing increased apoptotic markers when treated with similar structures. |
| Study C | Reported that benzyloxycarbonyl derivatives enhanced the cytotoxicity against various tumor cell lines through modulation of metabolic pathways. |
Pharmacological Profile
The pharmacological profile of this compound includes potential interactions with neurotransmitter systems due to its structural similarity to known psychoactive compounds. This raises questions about its effects on neuropharmacology, which warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
